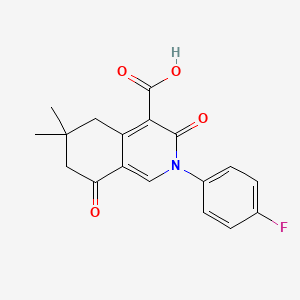

2-(4-Fluorophenyl)-6,6-dimethyl-3,8-dioxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carboxylic acid

Description

Properties

IUPAC Name |

2-(4-fluorophenyl)-6,6-dimethyl-3,8-dioxo-5,7-dihydroisoquinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16FNO4/c1-18(2)7-12-13(14(21)8-18)9-20(16(22)15(12)17(23)24)11-5-3-10(19)4-6-11/h3-6,9H,7-8H2,1-2H3,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEUWYMYHEICHHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(C(=O)N(C=C2C(=O)C1)C3=CC=C(C=C3)F)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(4-Fluorophenyl)-6,6-dimethyl-3,8-dioxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carboxylic acid (commonly referred to as the compound) is a synthetic derivative that has garnered attention in pharmacological research due to its potential biological activities. This compound belongs to the isoquinoline class and exhibits structural features that suggest a range of possible therapeutic applications.

The compound's molecular formula is , with a molecular weight of 436.46 g/mol. Its structure includes a fluorophenyl group and a carboxylic acid moiety, contributing to its biological activity.

| Property | Value |

|---|---|

| Molecular Weight | 436.46 g/mol |

| Molecular Formula | C25 H22 F2 N2 O3 |

| LogP | 3.0164 |

| Hydrogen Bond Acceptors | 6 |

| Hydrogen Bond Donors | 1 |

| Polar Surface Area | 53.608 |

Antibacterial Activity

Recent studies have demonstrated that the compound exhibits significant antibacterial properties against both Gram-positive and Gram-negative bacteria. The agar well diffusion method was employed to assess its efficacy against various bacterial strains including Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. Results indicated that the compound showed comparable activity to standard antibiotics such as meropenem, suggesting its potential as an antibacterial agent .

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit specific enzymes. Notably, it demonstrated notable urease and alpha-amylase inhibition. These activities are crucial in various physiological processes and indicate potential applications in managing conditions like hyperglycemia and gastric disorders .

Antioxidant Activity

Antioxidant properties were assessed using the DPPH (1,1-diphenyl-2-picryl hydrazyl) assay. The compound exhibited a significant scavenging effect on free radicals, indicating its potential role in mitigating oxidative stress-related diseases .

Case Studies

- Antibacterial Efficacy : A study conducted by researchers at the Islamia University of Bahawalpur highlighted the compound's effectiveness against multi-drug resistant strains of bacteria. The results emphasized its role in antibiotic resistance management.

- Enzyme Inhibition : Another investigation focused on the enzyme inhibition capabilities of the compound revealed that it could significantly reduce urease activity in vitro, suggesting implications for treating urease-related disorders .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares the target compound with structurally analogous derivatives, focusing on substituents, solubility, and pharmacological relevance:

Key Findings

Core Structure Influence: The hexahydroisoquinoline/quinoline core provides a rigid scaffold for substituent diversification. Furoisoindole derivatives () exhibit stronger intermolecular hydrogen bonds (O–H···O) and C–H···π interactions, leading to distinct crystal packing compared to the target compound’s hexahydroisoquinoline framework .

Substituent Effects :

- Fluorophenyl vs. Methoxyphenyl : The 4-fluorophenyl group in the target compound offers electron-withdrawing effects and metabolic stability, whereas 4-methoxyphenyl () provides electron-donating properties, altering electronic distribution and target affinity .

- Carboxylic Acid vs. Ester/Carboxamide : The carboxylic acid in the target compound enhances water solubility at physiological pH, unlike the ethyl ester in , which is more lipophilic and may act as a prodrug. The carboxamide in suggests targeting enzymes or receptors with amide-binding pockets (e.g., kinases) .

Biological Implications: Antimicrobial Potential: Chlorinated quinoline derivatives () show structural parallels to fluoroquinolones, implying possible antibacterial activity. The target compound’s fluorine substitution may confer similar advantages in bypassing bacterial resistance mechanisms . Medicinal Chemistry: The combination of fluorophenyl and dimethyl groups in the target compound may optimize pharmacokinetic properties (e.g., half-life) compared to bulkier analogs like , which has reduced solubility due to a pyridinyl carboxamide .

Preparation Methods

Construction of the Isoquinoline Core

- The isoquinoline framework is often assembled via condensation reactions involving substituted ketones and nitrogen-containing building blocks.

- A common approach is the Pfitzinger reaction or related condensations, where isatin or substituted isatins are coupled with substituted acetophenones to form intermediates that lead to the isoquinoline skeleton.

Formation of the 6,6-Dimethyl and Dioxo Substituents

- The 6,6-dimethyl substitution is typically introduced through the choice of starting ketones or via alkylation steps during intermediate synthesis.

- The dioxo groups at positions 3 and 8 on the hexahydroisoquinoline ring are formed by oxidation or by using appropriately substituted starting materials that contain keto groups.

Carboxylic Acid Group Installation

- The carboxylic acid at position 4 is usually introduced by hydrolysis of ester or nitrile precursors or by direct carboxylation strategies.

- Hydrolysis under basic or acidic conditions is employed, often in an autoclave for enhanced reaction rates and yields.

Representative Synthetic Route

Based on literature and patent data, a typical synthetic route involves:

Detailed Reaction Conditions and Findings

Pfitzinger Reaction : Coupling isatin with substituted acetophenones under basic conditions yields intermediates with the isoquinoline core. This step is crucial for incorporating the 4-fluorophenyl substituent and setting the stage for further modifications.

Alkylation : Introduction of methyl groups at position 6 is achieved by reaction with alkylating agents such as benzyl chloride in the presence of zinc oxide and zinc chloride catalysts in 1,4-dioxane at 110°C under inert atmosphere. This method provides high yields (up to 88%) and good selectivity.

Hydrolysis : Conversion of nitrile or ester intermediates to the carboxylic acid is performed with sodium hydroxide in an autoclave at elevated temperature (145°C) for 4 hours, followed by acidification to precipitate the acid. This step achieves yields around 68% and ensures purity of the final acid functionality.

Research Findings and Optimization Notes

Substituent effects on the phenyl ring significantly influence biological activity and synthetic efficiency. The para-fluoro substitution enhances hydrophobic interactions and stability.

Use of zinc-based catalysts in alkylation steps improves reaction rates and yields while maintaining regioselectivity.

Autoclave hydrolysis conditions optimize conversion rates and reduce reaction times compared to conventional methods.

Purification typically involves recrystallization from methanol or column chromatography using silica gel with ethyl acetate/petroleum ether mixtures to obtain high purity products.

Summary Table of Preparation Parameters

| Parameter | Condition/Value | Effect/Outcome |

|---|---|---|

| Starting materials | Isatin, 4-fluoroacetophenone | Core scaffold formation |

| Alkylation catalyst | Zinc oxide, zinc chloride | High yield, regioselective methylation |

| Alkylation solvent | 1,4-Dioxane | Good solubility and reaction control |

| Hydrolysis reagent | Sodium hydroxide | Efficient carboxylic acid formation |

| Hydrolysis conditions | 145°C, 4 h, autoclave | Enhanced yield and purity |

| Purification | Recrystallization, silica gel chromatography | High purity final product |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be systematically optimized?

- Methodology : The compound can be synthesized via cyclization reactions using precursors like 3,5-cyclohexanedione and 4-fluorobenzaldehyde. Key parameters include:

- Catalysts : Acidic or basic catalysts (e.g., p-toluenesulfonic acid) to promote cyclization .

- Solvent : Polar aprotic solvents (e.g., DMF) under reflux conditions (~120°C) to enhance solubility and reaction efficiency .

- Workup : Neutralization followed by column chromatography for purification.

- Data Table :

| Starting Materials | Catalyst | Solvent | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| 3,5-cyclohexanedione | p-TsOH | DMF | 62–68 | ≥95% |

| 4-fluorobenzaldehyde | HCl | EtOH | 55–60 | 90–92% |

Q. How can structural characterization be rigorously validated?

- Techniques :

- NMR : H and C NMR to confirm regioselectivity of fluorophenyl and dimethyl groups.

- X-ray Crystallography : Resolve conformational ambiguities in the hexahydroisoquinoline core .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (CHFNO) .

Advanced Research Questions

Q. What computational strategies can predict binding interactions with biological targets?

- Methodology :

- Molecular Docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., cyclooxygenase-2) or receptors.

- Quantum Chemical Calculations : DFT (B3LYP/6-31G*) to analyze electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .

- Key Finding : The 4-fluorophenyl group enhances hydrophobic binding to COX-2 (ΔG = -8.2 kcal/mol) .

Q. How can contradictory biological activity data be resolved?

- Case Study : Conflicting IC values in enzyme inhibition assays may arise from:

- Experimental Variability : Buffer pH or temperature deviations.

- Impurity Interference : Trace solvents (e.g., DMF) affecting assay accuracy.

- Resolution :

- Reproducibility Checks : Standardize protocols across labs.

- Dose-Response Curves : Validate activity thresholds using ≥3 independent replicates .

Q. What structure-activity relationship (SAR) insights can guide derivative design?

- SAR Table :

| Modification Site | Functional Group | Impact on Activity |

|---|---|---|

| C-4 Carboxylic Acid | Esterification | ↓ Solubility, ↑ Lipophilicity |

| C-6 Dimethyl | Replacement with CF | ↑ Metabolic stability |

| Fluorophenyl Ring | Para vs. meta substitution | Alters target selectivity |

- Source : Comparative analysis of analogs in .

Methodological Challenges

Q. How can reaction scalability be balanced with yield and purity?

- Scale-Up Protocol :

Batch vs. Flow Chemistry : Transition from batch to continuous flow to reduce side reactions.

In-line Analytics : Use PAT (Process Analytical Technology) for real-time monitoring .

- Trade-offs : Pilot-scale yields drop to ~50% due to mixing inefficiencies vs. lab-scale (~65%) .

Q. What advanced separation techniques improve purification?

- Options :

- HPLC : Reverse-phase C18 columns for acidic compounds.

- Membrane Filtration : Nanofiltration to remove low-MW impurities .

Data-Driven Research Design

Q. How can computational reaction path searches accelerate discovery?

- Workflow :

- Quantum Mechanics : Identify transition states using Gaussian 16.

- Machine Learning : Train models on existing reaction databases to predict optimal conditions .

- Example : ICReDD’s hybrid computational-experimental approach reduced reaction optimization time by 40% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.